Chemical structure and properties of 2-(5-bromopyridin-3-yl)-1H-indole
Chemical structure and properties of 2-(5-bromopyridin-3-yl)-1H-indole
An In-depth Technical Guide to the Chemical Structure and Properties of 2-(5-bromopyridin-3-yl)-1H-indole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the novel heterocyclic compound, 2-(5-bromopyridin-3-yl)-1H-indole. As a molecule combining the privileged indole scaffold with a functionalized pyridine ring, it represents a compound of significant interest for further investigation in medicinal chemistry and materials science. This guide details its chemical architecture, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on the extensive pharmacology of related structures.
Molecular Architecture and Chemical Identity
2-(5-bromopyridin-3-yl)-1H-indole is a bicyclic aromatic compound featuring a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, forming the indole core.[1] This indole moiety is substituted at the C2 position with a 5-bromopyridin-3-yl group. The presence of the electron-rich indole nucleus and the electron-deficient, brominated pyridine ring suggests a molecule with unique electronic properties and a high potential for diverse biological interactions.[2][3]
The structural connectivity of 2-(5-bromopyridin-3-yl)-1H-indole is depicted in the following diagram:
Figure 1: Chemical structure of 2-(5-bromopyridin-3-yl)-1H-indole, highlighting the indole and 5-bromopyridine components.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not yet available in the literature, its physicochemical properties can be predicted based on its constituent parts. These predictions are valuable for designing experimental conditions for its synthesis, purification, and biological evaluation.
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₃H₉BrN₂ | - |
| Molecular Weight | 285.13 g/mol | - |
| XLogP3 | 3.5 - 4.5 | Based on similar structures[4] |
| Hydrogen Bond Donors | 1 (indole N-H) | - |
| Hydrogen Bond Acceptors | 2 (pyridine N) | - |
| Polar Surface Area | ~30 Ų | - |
| Melting Point | 180 - 220 °C | Estimated from related compounds |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | General solubility of indole derivatives |
Proposed Synthesis and Experimental Protocol
The synthesis of 2-(5-bromopyridin-3-yl)-1H-indole can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established method is highly versatile for the formation of C-C bonds between aryl halides and arylboronic acids.[5][6] In this proposed route, 2-bromo-1H-indole would be coupled with 5-bromopyridine-3-boronic acid.
Figure 2: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-(5-bromopyridin-3-yl)-1H-indole.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-1H-indole
-
5-Bromopyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-1H-indole (1.0 eq), 5-bromopyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of DME and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 2-(5-bromopyridin-3-yl)-1H-indole.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 2-(5-bromopyridin-3-yl)-1H-indole would be confirmed using standard spectroscopic techniques. The following are the predicted key spectral features based on the analysis of its structural components.[1][7][8]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 8.1 - 8.3 | broad singlet | Exchangeable with D₂O |
| Pyridine H-2', H-6' | 8.5 - 8.8 | doublet, singlet | Downfield due to proximity to N |
| Pyridine H-4' | 7.9 - 8.1 | triplet | |
| Indole H-4, H-7 | 7.5 - 7.7 | doublets | |
| Indole H-5, H-6 | 7.1 - 7.3 | triplets | |
| Indole H-3 | 6.7 - 6.9 | singlet |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Indole C-2 | 135 - 138 |
| Indole C-7a | 136 - 139 |
| Pyridine C-2', C-6' | 148 - 152 |
| Pyridine C-4' | 135 - 138 |
| Indole C-3a | 128 - 130 |
| Indole C-4, C-7 | 120 - 124 |
| Indole C-5, C-6 | 120 - 123 |
| Pyridine C-5' (C-Br) | 118 - 121 |
| Indole C-3 | 100 - 103 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (indole) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 284 and a characteristic M+2 peak at m/z 286 of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the cleavage of the bond between the indole and pyridine rings.
Potential Applications and Research Directions
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][9][10][11][12][13][14] The introduction of a bromopyridine moiety can significantly modulate these activities by altering the electronic and lipophilic properties of the molecule, potentially leading to enhanced potency and selectivity.[3]
Figure 3: Potential therapeutic areas for the investigation of 2-(5-bromopyridin-3-yl)-1H-indole based on its structural motifs.
Future research on 2-(5-bromopyridin-3-yl)-1H-indole should focus on:
-
Synthesis and Characterization: The first step will be the successful synthesis and thorough characterization of the compound to confirm its structure and purity.
-
Biological Screening: A broad biological screening against various targets, such as protein kinases, inflammatory enzymes, and a panel of microbial strains, would be crucial to identify its primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: Subsequent synthesis of analogs with modifications on the indole and pyridine rings will help in establishing a clear SAR, guiding the development of more potent and selective compounds.
-
Computational Modeling: Molecular docking and dynamics simulations can provide insights into the potential binding modes of this compound with various biological targets, aiding in the rational design of future derivatives.
Conclusion
2-(5-bromopyridin-3-yl)-1H-indole represents a promising, yet unexplored, chemical entity with significant potential in drug discovery and materials science. This guide provides a foundational framework for its synthesis, characterization, and a rationale for its further investigation. The convergence of the pharmacologically significant indole core with a functionalized pyridine ring makes this compound a compelling candidate for future research endeavors.
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